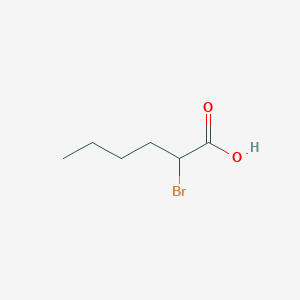

2-Bromohexanoic acid

Descripción general

Descripción

2-Bromohexanoic acid, also known as 2-bromocaproic acid, is an organic compound with the molecular formula C₆H₁₁BrO₂. It is a brominated derivative of hexanoic acid and is characterized by the presence of a bromine atom at the second carbon of the hexanoic acid chain. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromohexanoic acid can be synthesized through the bromination of hexanoic acid. The process involves the following steps:

Starting Material: Hexanoic acid.

Reagents: Thionyl chloride, N-bromosuccinimide, and hydrogen bromide.

Procedure: Hexanoic acid is first converted to hexanoyl chloride using thionyl chloride.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Displacement at the β-Carbon

The bromine atom at the β-position facilitates nucleophilic substitution (SN2) reactions. In biological systems, this reactivity enables covalent modification of enzymes:

Example :

2-Bromohexanoic acid inhibits Pseudomonas aeruginosa enzymes RhlA and PhaG through alkylation. The reaction mechanism involves:

This leads to ≥90% inhibition of rhamnolipid and polyhydroxyalkanoate (PHA) synthesis at 2 mM concentrations .

Key Data :

| Inhibitor | Rhamnolipid Inhibition (%) | PHA Inhibition (%) |

|---|---|---|

| This compound | 90 | 90 |

| 2-Bromooctanoic acid | 80 | 85 |

| 2-Bromodecanoic acid | 60 | 65 |

The inhibitory strength follows the order: 2-BrHA > 2-BrOA > 2-BrDA , suggesting shorter alkyl chains enhance reactivity in this context .

Coordination Chemistry with Lanthanides

This compound acts as a ligand in europium(III) complexes, displacing water or nitrate ions. Studies show:

Reaction with Eu(III) in Methanol/Water Systems

Key Observations :

-

Fluorescence lifetime increases from 128 μs (aqua complex) to 337 μs (2-BrHA-coordinated complex), indicating reduced water in the coordination sphere .

-

Hypersensitive transition intensity ( ratio) rises to 2.6 , confirming asymmetric coordination .

Ternary Complex Formation

At higher ligand concentrations, 2-bromohexanoate participates in mixed-ligand complexes:

Properties :

-

Fluorescence lifetime reaches 1,473 μs , demonstrating complete dehydration .

-

Dominant species forms at 3.0 × 10⁻³ mol/L C4-BPP concentration .

Dual Enzyme Inhibition

This compound simultaneously disrupts:

-

Rhamnolipid biosynthesis (via RhlA)

-

PHA biosynthesis (via PhaG)

Mechanistic Insights :

-

Competitive inhibition of (R)-3-hydroxyacyl-ACP binding sites due to structural mimicry.

-

Disruption of quorum sensing and biofilm formation in P. aeruginosa at IC₅₀ ≈ 1 mM .

Comparative Reactivity in Homologous Series

The chain length of 2-bromoalkanoic acids modulates reactivity:

| Property | 2-BrHA (C6) | 2-BrOA (C8) | 2-BrDA (C10) |

|---|---|---|---|

| Inhibition Efficiency | 90% | 80% | 60% |

| LogP (Octanol-Water) | 1.8 | 2.5 | 3.2 |

| Solubility in H₂O (mM) | 12.4 | 5.6 | 1.8 |

Shorter chains (e.g., 2-BrHA) exhibit superior reactivity due to balanced lipophilicity and solubility .

Aplicaciones Científicas De Investigación

Coordination Chemistry

One of the prominent applications of 2-bromohexanoic acid is in coordination chemistry, specifically in the formation of metal-ligand complexes.

Case Study: Europium Complexation

Research has demonstrated that this compound can act as a ligand in complexation studies involving europium ions (Eu(III)). In a study examining the extraction properties of a specific ligand (C4-BPP) in the presence of this compound, it was found that this compound significantly influences the coordination environment around Eu(III). The formation of ternary complexes such as was observed, indicating that this compound can stabilize these complexes through its coordination properties .

Table 1: Stability Constants for Europium Complexes

| Complex Type | Stability Constant (log β) |

|---|---|

| 4.9 | |

| 4.8 | |

| 7.3 |

These findings suggest that while this compound competes with other ligands for coordination sites, it also enhances the stability of certain metal complexes .

Antimicrobial Activity

Another area where this compound has shown potential is in antimicrobial research. Its derivatives have been synthesized and tested for activity against various bacterial strains.

Case Study: Peptide Modifications

In a study focused on antimicrobial peptides, researchers synthesized new analogues incorporating acylated lysines, including those modified with 6-bromohexanoic acid. These peptides exhibited varying degrees of antimicrobial activity against E. coli and S. epidermidis. For example, one peptide modified with bromohexanoic acid demonstrated significant activity at lower concentrations compared to unmodified counterparts .

Table 2: Antimicrobial Activity of Peptide Analogues

| Peptide Variant | MIC (μM) against E. coli | MIC (μM) against S. epidermidis |

|---|---|---|

| TB_KKG6K(BrHx) | 10 | 50 |

| TB_KKG6K(Pal) | >50 | 30 |

| TB_KKG6K(Oct) | 5 | 20 |

These results indicate that modifications using bromoalkanoic acids can enhance the antimicrobial properties of peptides, making them promising candidates for further development in therapeutics .

Solvent Extraction Studies

This compound is also utilized in solvent extraction processes, particularly in separating and purifying metal ions from solutions.

Case Study: Extraction Efficiency

In solvent extraction studies involving actinides and lanthanides, researchers have found that adding this compound to extraction systems significantly affects the distribution ratios of these metals. The competitive nature of this ligand allows for improved extraction efficiencies when used alongside other organic ligands .

Table 3: Distribution Ratios for Metal Extraction

| Metal Ion | Distribution Ratio (with this compound) | Distribution Ratio (without) |

|---|---|---|

| Am(III) | Increased | Baseline |

| Eu(III) | Enhanced | Lower |

These findings suggest that incorporating this compound into extraction protocols can lead to more effective separation processes in analytical chemistry and nuclear science applications.

Mecanismo De Acción

The mechanism of action of 2-bromohexanoic acid involves its interaction with biological molecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity. This interaction can affect various metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

- 2-Bromohexadecanoic acid

- 3-Bromopropionic acid

- 4-Bromobutyric acid

Comparison: 2-Bromohexanoic acid is unique due to its specific structure and reactivity. Compared to other brominated acids, it has a shorter carbon chain, which influences its solubility and reactivity. For example, 2-bromohexadecanoic acid has a longer carbon chain, making it less soluble in water but more soluble in organic solvents. The position of the bromine atom also affects the compound’s reactivity and the types of reactions it can undergo .

Actividad Biológica

2-Bromohexanoic acid (2-BrHA) is a bromoalkanoic acid that has gained attention for its biological activity, particularly in the context of microbial inhibition and potential applications in antimicrobial therapies. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula: C₆H₁₁BrO₂

- Molecular Weight: 195.06 g/mol

- CAS Number: 629-63-4

Research indicates that 2-BrHA exhibits significant inhibitory effects on the synthesis of rhamnolipids and polyhydroxyalkanoic acids (PHA) in Pseudomonas aeruginosa, an opportunistic human pathogen. The compound acts by targeting specific enzymes involved in these biosynthetic pathways, particularly RhlA and PhaG, which share about 57% gene sequence homology .

Inhibition Studies

In a comparative study of three bromo-fatty acids (2-BrHA, 2-bromooctanoic acid [2-BrOA], and 2-bromodecanoic acid [2-BrDA]), it was found that:

- Inhibition Strength:

- 2-BrHA demonstrated the highest inhibitory effect (≥90% at 2 mM concentration) on both rhamnolipid and PHA synthesis.

- The order of inhibition strength was: 2-BrHA > 2-BrOA > 2-BrDA.

- Effects on Biofilm Formation: The compound also inhibited swarming motility and biofilm formation in P. aeruginosa strains .

Case Studies and Research Findings

- Dual Inhibition Mechanism :

- Antiquorum Sensing Activity :

Data Summary

| Compound | Inhibition % (at 2 mM) | Target Enzymes | Effects on Biofilm |

|---|---|---|---|

| This compound | ≥90% | RhlA, PhaG | Yes |

| 2-Bromooctanoic Acid | Not specified | RhlA, PhaG | Yes |

| 2-Bromodecanoic Acid | Not specified | RhlA, PhaG | Yes |

Applications

The findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents targeting pathogenic bacteria through their biosynthetic pathways. By inhibiting rhamnolipid synthesis, it may reduce virulence factors associated with biofilm formation and motility.

Propiedades

IUPAC Name |

2-bromohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTPKMIMXLTOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883244 | |

| Record name | Hexanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-05-7 | |

| Record name | 2-Bromohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-n-caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GKX2FXIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While not a pharmaceutical itself, 2-Bromohexanoic Acid is primarily utilized in research as a synergistic agent in solvent extraction processes for separating trivalent actinides (like Americium) from lanthanides (like Europium). [, , , , , , , , ] This separation is crucial in advanced nuclear fuel cycles for actinide transmutation. []

ANone: this compound acts as a lipophilic anion source. [] It partners with selective extractant ligands, such as those derived from 6,6’-bis(5-alkyl-1H-pyrazol-3-yl)-2,2’-bipyridine (BPzBPy), 6-(5,6-dipentyl-1,2,4-triazin-3-yl)-2,2’-bipyridine (C5-hemi-BTP), and 2,9-bis(1-(2-ethylhexyl)-1H-1,2,3-triazol-4-yl)-1,10-phenanthroline (EH-BTzPhen), to form neutral complexes with the target metal ions. These neutral complexes are then readily extracted into the organic phase. [, , ]

ANone: Studies investigating the inhibition of rhamnolipid and polyhydroxyalkanoic acid synthesis in Pseudomonas aeruginosa by 2-bromoalkanoic acids revealed that the alkyl chain length significantly influences the inhibitory effect. this compound demonstrated the strongest inhibition compared to 2-bromooctanoic acid and 2-bromodecanoic acid. This suggests that the length of the alkyl chain plays a critical role in the interaction of these compounds with their biological targets. []

ANone: Yes, research has explored the gamma-radiolytic stability of solvents containing this compound and the C5-BPP extractant. The studies revealed that the presence of nitric acid during irradiation had a notable protective effect on the mixture, suggesting its potential application in radioactive environments. []

ANone: Several techniques are employed, including:

- Time-Resolved Laser Fluorescence Spectroscopy (TRLFS): Used to study the complexation of metal ions like Curium(III) and Europium(III) with various ligands in the presence of this compound. [, , , ]

- Electrospray Ionization Mass Spectrometry (ESI-MS): Helps to determine the composition of the extracted complexes formed in the presence of this compound. [, ]

- Fourier Transform Infrared (FT-IR) Spectroscopy: Provides structural information about the complexes formed. [, ]

- UV-Vis Spectrophotometry: Used to determine stability constants of metal-ligand complexes and study complexation behavior. [, , ]

- High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry: Used to analyze the radiolytic stability and identify degradation products. []

ANone: The molecular formula of this compound is C6H11BrO2, and its molecular weight is 195.05 g/mol.

ANone: While research has focused on the effectiveness of this compound in the extraction process, specific SAR studies focusing on modifications to its structure and their impact on separation efficiency are limited in the provided research.

ANone: The provided research primarily focuses on the application of this compound in actinide/lanthanide separation. Information on its long-term effects, environmental fate, and potential toxicity is not extensively addressed in these studies.

ANone: While this compound is frequently used, research also explores the use of other lipophilic anions and synergistic agents. The choice of the most effective synergistic agent often depends on factors such as the extractant ligand, the acidity of the aqueous phase, and the desired separation factor. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.